Physicochemical Profile vs. Isomers
2,4-Diiodopyridine exhibits distinct physicochemical properties compared to its 2,5- and 2,6-isomers, directly impacting its handling and purification. As determined by computational prediction, 2,4-diiodopyridine has a predicted LogP (XLogP3) of 2.2 . In contrast, the 2,6-isomer, a crystalline solid with a melting point of 168-172 °C, has a slightly higher predicted LogP of 2.4 , while the 2,5-isomer, with a melting point of 152-155 °C, also has a LogP of 2.2 . The lower melting point of 2,4-diiodopyridine (reported to be below 50 °C in many vendor sources) compared to its solid, high-melting isomers can simplify liquid handling and automated dispensing workflows.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 2,6-Diiodopyridine: XLogP3 = 2.4; 2,5-Diiodopyridine: XLogP3 = 2.2 |
| Quantified Difference | ΔLogP (vs 2,6-isomer) = -0.2 |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
A lower LogP suggests reduced lipophilicity, which can be advantageous in medicinal chemistry for improving aqueous solubility of intermediates and final compounds.
